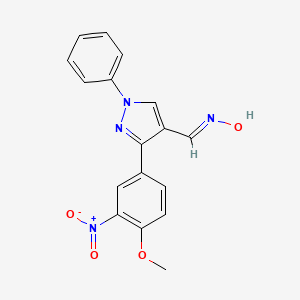![molecular formula C15H20N4O4S B5587532 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)
3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone belongs to a broader class of thiosemicarbazones, which are known for their versatile chemical properties and potential applications in catalysis, material science, and medicinal chemistry. Thiosemicarbazones are characterized by the presence of a thiosemicarbazide moiety attached to an aldehyde or ketone group, giving rise to compounds with significant biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives typically involves the reaction of thiosemicarbazide with aldehydes or ketones in the presence of a suitable solvent. This condensation reaction leads to the formation of thiosemicarbazones with diverse substituents, depending on the starting materials used. In the context of 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone, the synthesis likely involves a targeted modification of the benzaldehyde moiety to introduce the morpholinyl and methoxy groups, followed by condensation with thiosemicarbazide.
Molecular Structure Analysis
Thiosemicarbazone derivatives exhibit a range of molecular geometries, influenced by the nature of the substituents and the intramolecular and intermolecular interactions present. X-ray diffraction studies are commonly employed to determine the precise molecular structure, revealing details such as bond lengths, angles, and the overall geometry of the compound. These structural insights are crucial for understanding the chemical reactivity and potential applications of the compound.
Chemical Reactions and Properties
Thiosemicarbazones participate in various chemical reactions, including complexation with metal ions, redox reactions, and nucleophilic substitutions. The reactivity can be tailored by modifying the substituents, enabling the synthesis of complexes with specific properties. For example, the ability to form stable complexes with metals like silver, palladium, and molybdenum has been explored for applications in catalysis and as potential therapeutic agents.
Physical Properties Analysis
The physical properties of thiosemicarbazone derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of the substituents. These properties are important for the compound's application in material science and medicinal chemistry, affecting its behavior in solution and its interaction with biological molecules.
Chemical Properties Analysis
Thiosemicarbazones exhibit a wide range of chemical properties, including antioxidant, enzyme inhibitory, and DNA-binding activities. These properties are often investigated using spectroscopic methods, molecular docking studies, and biochemical assays. The chemical properties are central to the compound's potential applications in pharmaceuticals and as a ligand in coordination chemistry.
For detailed insights and specific studies on 3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone , further research in specialized databases and peer-reviewed journals is recommended.
References (Sources)
- Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones: structural, cytotoxicity, and apoptotic studies (Silva et al., 2020).
- Mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones: synthesis, crystal structure, and biological properties (Ramachandran et al., 2012).
- Synthesis and characterization of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second-order derivative spectrophotometric method for determination of cobalt(II), nickel(II), and vanadium(V) (Kumar et al., 2006).
Propiedades
IUPAC Name |
[(E)-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-21-13-8-11(9-17-18-15(16)24)2-3-12(13)23-10-14(20)19-4-6-22-7-5-19/h2-3,8-9H,4-7,10H2,1H3,(H3,16,18,24)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHROQKGNBGAJT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)
![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)
![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)


![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5587538.png)
![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)